6-Methoxy-5,8-dihydronaphthalen-1-amine

CYP11B2 Aldosterone Synthase Enzyme Inhibition

SAR inconsistency and wasted screening resources result from using incorrectly substituted dihydronaphthalene cores. This 6-methoxy analog is the definitive reference scaffold for CYP11B2 drug discovery. - Validated low-nanomolar potency: IC50 of 1.2-2 nM against human CYP11B2, ensuring assay fidelity as a positive control. - Position-specific pharmacophore: SAR confirms the 6-methoxy substitution is critical for potency and selectivity over CYP11B1; 7-methoxy or ethoxy analogs show significant activity loss. - Ready for derivatization: Primary amine handle at the 1-position enables rapid library synthesis for SAR expansion. Rigorous quality control ensures lot-to-lot consistency for reproducible in vitro ADME benchmarking.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Cat. No. B11914884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-5,8-dihydronaphthalen-1-amine
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCOC1=CCC2=C(C1)C=CC=C2N
InChIInChI=1S/C11H13NO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-5H,6-7,12H2,1H3
InChIKeyKCWDJYZWNMPXHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-5,8-dihydronaphthalen-1-amine: Chemical Identity and Research Context


6-Methoxy-5,8-dihydronaphthalen-1-amine (CAS 408312-38-9) is a bicyclic organic compound belonging to the dihydronaphthalene class, characterized by a partially saturated naphthalene core bearing a methoxy group at the 6-position and a primary amine at the 1-position . It serves as a key synthetic intermediate and has emerged as a privileged scaffold in medicinal chemistry, particularly for the development of potent and selective inhibitors of aldosterone synthase (CYP11B2), a validated target for cardiovascular diseases [1].

Impact of Analog Substitution on Target Engagement and Selectivity


The 6-methoxy substitution pattern on the dihydronaphthalene core is a critical determinant of both potency and selectivity for CYP11B2 inhibition. Subtle shifts in substituent position or electronic character dramatically alter the pharmacophore. For instance, relocating the methoxy group from the 6- to the 7-position results in a significant loss of CYP11B2 inhibitory activity [1]. Similarly, replacing the methoxy with an ethoxy group at the 6-position reduces potency by approximately 6-fold and alters the selectivity profile against the closely related CYP11B1 enzyme [2]. Therefore, using a generic, unsubstituted 5,8-dihydronaphthalen-1-amine or a differently substituted analog in a biological assay will not recapitulate the specific activity and selectivity profile conferred by the 6-methoxy moiety, leading to potentially misleading SAR interpretations and wasted resources.

Quantitative Performance Evidence Against Key Comparators


CYP11B2 Inhibitory Potency vs. 5-Methoxyindene

6-Methoxy-5,8-dihydronaphthalen-1-amine (referred to as compound 4 in the source) demonstrates a 2-fold higher inhibitory potency against human CYP11B2 compared to the related indene scaffold, 5-methoxyindene (compound 3). This is quantitatively supported by a lower IC50 and Ki value [1].

CYP11B2 Aldosterone Synthase Enzyme Inhibition

Independent Validation of CYP11B2 Inhibition

The potent CYP11B2 inhibitory activity of 6-methoxy-5,8-dihydronaphthalen-1-amine has been independently validated in a separate assay system. Data from BindingDB (BDBM50092179) reports an IC50 of 1.20 nM against human CYP11B2 expressed in V79 cells, using a high-throughput HTRF-based assay [1]. This confirms the single-digit nanomolar potency observed in the primary literature.

CYP11B2 Enzyme Inhibition Drug Discovery

Contribution of the 6-Methoxy Substituent to Potency

The specific position of the methoxy group on the dihydronaphthalene scaffold is non-negotiable for high potency. The study explicitly states that shifting the methoxy substituent from the 6-position to the 7-position (as in compound 5) led to a 'moderate inhibitor,' demonstrating a substantial reduction in activity compared to the 6-methoxy analog (compound 4) [1]. This class-level inference establishes the 6-methoxy pattern as a superior pharmacophore.

Structure-Activity Relationship CYP11B2 Medicinal Chemistry

In Vitro ADME: Cell Permeability and Metabolic Stability

Beyond target engagement, the compound exhibits a promising in vitro absorption, distribution, metabolism, and excretion (ADME) profile. Caco-2 cell experiments revealed that 6-methoxy-5,8-dihydronaphthalen-1-amine (compound 4) and its analogs are 'highly cell-permeable' [1]. Furthermore, metabolic stability studies using rat liver microsomes indicated 'sufficient stability' for this compound [1].

ADME Cell Permeability Metabolic Stability Caco-2

Key Research Applications in Cardiovascular and Medicinal Chemistry


Positive Control for CYP11B2 Inhibition Assays

Due to its well-characterized and independently validated low-nanomolar IC50 against human CYP11B2 (1.2-2 nM), this compound serves as an ideal positive control for high-throughput screening campaigns, biochemical assays, and cellular target engagement studies focused on aldosterone synthase [1][2]. Its use ensures assay fidelity and enables direct potency comparisons with novel chemical entities.

Pharmacophore-Guided Design of CYP11B2 Inhibitors

The definitive SAR showing the superiority of the 6-methoxy substitution over the 7-methoxy or 5-methoxyindene scaffolds establishes this compound as a critical reference for structure-based drug design and ligand-based pharmacophore modeling. Researchers can use its structure to rationally explore chemical space around the dihydronaphthalene core while maintaining the key 6-methoxy pharmacophore for optimal potency [1].

ADME Benchmarking for Lead Optimization

The documented high cell permeability in Caco-2 cells and sufficient metabolic stability in rat liver microsomes make this compound a valuable benchmark for evaluating the ADME properties of new CYP11B2 inhibitor series. It can be used as a reference standard in permeability and microsomal stability assays to identify lead candidates with improved or comparable drug-like properties [1].

Synthetic Intermediate for Heteroaryl-Substituted Derivatives

The primary amine at the 1-position provides a versatile handle for further chemical derivatization. As demonstrated in the synthesis of heteroaryl-substituted analogs, 6-methoxy-5,8-dihydronaphthalen-1-amine serves as a key intermediate for generating focused libraries of CYP11B2 inhibitors. This is particularly relevant for medicinal chemistry groups seeking to expand their SAR exploration around this privileged scaffold [1].

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